Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine
Brand Name: Vulcanchem
CAS No.: 416865-30-0
VCID: VC4846250
InChI: InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3
SMILES: CC1CCC(CC1)NCC2=CC=CO2
Molecular Formula: C12H19NO
Molecular Weight: 193.29

Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine

CAS No.: 416865-30-0

Cat. No.: VC4846250

Molecular Formula: C12H19NO

Molecular Weight: 193.29

* For research use only. Not for human or veterinary use.

Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine - 416865-30-0

Specification

CAS No. 416865-30-0
Molecular Formula C12H19NO
Molecular Weight 193.29
IUPAC Name N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine
Standard InChI InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3
Standard InChI Key VVZFFBUMEYIHPW-UHFFFAOYSA-N
SMILES CC1CCC(CC1)NCC2=CC=CO2

Introduction

Chemical Structure and Nomenclature

Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine consists of a furan ring (a five-membered aromatic oxygen heterocycle) attached via a methylene bridge to a 4-methylcyclohexylamine group. The IUPAC name, N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine, reflects this structure . Key structural features include:

  • Furan ring: Imparts aromaticity and reactivity for electrophilic substitution.

  • Methylene bridge: Enhances conformational flexibility.

  • 4-Methylcyclohexyl group: Introduces steric bulk and influences solubility .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
AppearanceOff-white to light yellow powder
Purity≥98%
Storage ConditionsKeep in a cool, dry place
SolubilityLikely soluble in organic solventsInferred

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are proprietary, plausible pathways derive from analogous amine-furan syntheses:

  • Reductive Amination:

    • Reaction of furfurylamine with 4-methylcyclohexanone under hydrogenation conditions .

    • Catalyst: Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) .

  • Nucleophilic Substitution:

    • Alkylation of 4-methylcyclohexylamine with 2-(chloromethyl)furan .

    • Base: Triethylamine (TEA) in dichloromethane (DCM) .

Industrial Considerations

  • Scale-Up Challenges: Steric hindrance from the methylcyclohexyl group may reduce reaction yields, necessitating optimized catalysts .

  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Applications in Pharmaceutical Research

Role as an Intermediate

The compound’s primary use is in synthesizing bioactive molecules:

  • Antimicrobial Agents: Structural analogs with furan moieties exhibit activity against Staphylococcus spp. (MIC: 2–16 µg/mL) .

  • Anticancer Compounds: Furan-containing amines are precursors in kinase inhibitor development .

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

  • Enzyme Inhibition: The amine group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase) .

  • Receptor Modulation: Potential interactions with G protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .

Table 2: Comparative Bioactivity of Furan-Amines

CompoundTarget OrganismActivity (IC₅₀)Source
5-Nitrothiophen-2-yl analogLeishmania major2.3 µM
Furan-terpene derivativesStaphylococcus aureus4 µg/mL

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective production .

  • Biological Screening: Evaluate antimicrobial and anticancer activity in in vitro models .

  • Structure-Activity Relationships (SAR): Modify the methylcyclohexyl group to enhance bioavailability .

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